Ac-Nle-Pro-Nle-Asp-AMC
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Overview
Description
Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes . It is used as an enzyme substrate to study the ubiquitin proteasome system . This peptide is hydrolyzed by proteasomes and degraded into small peptides . It has been shown to be neuroprotective and to inhibit insulin resistance in mammalian cells .
Molecular Structure Analysis
The chemical formula of Ac-Nle-Pro-Nle-Asp-AMC is C33H45N5O9 . Its molecular weight is 655.75 g/mol .
Chemical Reactions Analysis
Ac-Nle-Pro-Nle-Asp-AMC inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site . It has been used to determine L-DOPA’s effects on protein turnover rates .
Scientific Research Applications
Proteasome Substrate
Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound is cleaved by the caspase-like site, also known as postglutamyl peptide hydrolase (PGPH), with specific activities of 113 and 6.6 nmol/min/mg by the 26S (rabbit muscle) and 20S (yeast) proteasomes, respectively .
Caspase-like Activity Quantification
The caspase-like activity can be quantified by fluorescent detection of free AMC (also known as 7-amino-4-methylcoumarin), which is excited at 340-360 nm and emits at 440-460 nm . This makes Ac-Nle-Pro-Nle-Asp-AMC useful in research for measuring the activity of caspase-like enzymes.
Proteasome Activity Inhibition
Interestingly, Ac-Nle-Pro-Nle-Asp-AMC inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site . This means it can be used to study the regulation of proteasome activity and the effects of its inhibition.
Analysis of Proteasome’s Caspase-like Activity
This compound is a specific substrate for the 26S proteasome and is utilized in analyzing the proteasome’s caspase-like activity . This allows researchers to better understand the role and function of the 26S proteasome in various biological processes.
Protein Turnover Rate Determination
Ac-Nle-Pro-Nle-Asp-AMC has been used to determine L-DOPA’s effects on protein turnover rates . This can provide valuable insights into the mechanisms of action of L-DOPA, a drug used in the treatment of Parkinson’s disease.
Autophagic-Lysosomal Proteolysis Activation
In cell culture studies, l-serine selectively induced the activity of autophagic-lysosomal enzymes, cathepsins B and L, but not any of the proteasome-hydrolyzing activities . This suggests that Ac-Nle-Pro-Nle-Asp-AMC could potentially be used to study the role of these enzymes in autophagy and lysosomal function.
Mechanism of Action
Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes that is cleaved by the caspase-like site, also known as postglutamyl peptide hydrolase (PGPH), with specific activities of 113 and 6.6 nmol/min/mg by the 26S (rabbit muscle) and 20S (yeast) proteasomes, respectively . It inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site .
Safety and Hazards
Ac-Nle-Pro-Nle-Asp-AMC is not for human or veterinary use . It is intended for research use only .
Relevant Papers
The paper “The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites” discusses the substrate specificity of the caspase-like sites of proteasomes, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAROWBMZVECB-CQJMVLFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.